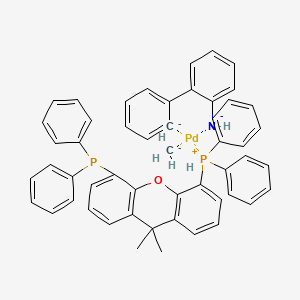

Xantphos Pd G2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C52H45NOP2Pd-2 |

|---|---|

Molecular Weight |

868.3 g/mol |

IUPAC Name |

carbanide;(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;palladium;(2-phenylphenyl)azanide |

InChI |

InChI=1S/C39H32OP2.C12H9N.CH3.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h3-28H,1-2H3;1-6,8-9,13H;1H3;/q;-2;-1;/p+1 |

InChI Key |

DLLSGBITJVTQQT-UHFFFAOYSA-O |

Canonical SMILES |

[CH3-].CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

Xantphos Pd G2: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the chemical structure, properties, and applications of Xantphos Pd G2, a second-generation palladium precatalyst integral to modern organic synthesis.

This compound, also known as Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is an air- and moisture-stable organometallic complex widely employed as a catalyst in a variety of cross-coupling reactions. Its robust nature and high catalytic activity make it a valuable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Core Chemical Structure and Properties

This compound is characterized by a palladium(II) center coordinated to a Xantphos ligand, a chloride ion, and a 2-aminobiphenyl (B1664054) fragment. The Xantphos ligand, a bulky and electron-rich diphosphine, imparts high stability and reactivity to the complex. The 2-aminobiphenyl group facilitates the in situ generation of the active Pd(0) species under mild basic conditions.

dot graph "Xantphos_Pd_G2_Structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [color="#202124"];

} "Chemical Structure of this compound"

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1375325-77-1 |

| Molecular Formula | C₅₁H₄₂ClNOP₂Pd |

| Molecular Weight | 888.71 g/mol |

| Appearance | Pale yellow to off-white powder |

| Melting Point | 188-196 °C (decomposition) |

| Solubility | Soluble in many common organic solvents such as toluene, THF, and dichloromethane. |

| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8 °C. |

Spectroscopic Data

While a definitive, publicly available crystal structure with precise bond lengths and angles for this compound is not readily accessible, spectroscopic data for closely related compounds provide valuable insights.

| Spectroscopic Data (for related Pd-Xantphos complexes) |

| ³¹P NMR (162 MHz, CD₂Cl₂) : δ 21.8 ppm (for Pd(Xantphos)Cl₂) |

| ¹H NMR (400 MHz, CD₂Cl₂) : Signals corresponding to the aromatic protons of the Xantphos and aminobiphenyl ligands, and the methyl protons of the xanthene backbone. |

| ¹³C NMR (101 MHz, CD₂Cl₂) : Resonances for the aromatic and aliphatic carbons of the ligands. |

| FTIR (KBr) : Characteristic bands for C-H, C=C, P-Ph, and Pd-ligand vibrations. |

Precatalyst Activation and Catalytic Cycle

This compound is a "precatalyst," meaning it requires activation to form the catalytically active Pd(0) species. This activation is typically achieved in the presence of a weak base.

dot digraph "Precatalyst_Activation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [color="#34A853"];

} "Activation of this compound Precatalyst"

Once activated, the (Xantphos)Pd(0) complex enters the catalytic cycle. The generalized catalytic cycle for a Buchwald-Hartwig amination, a common application of this compound, is depicted below.

dot digraph "Buchwald_Hartwig_Catalytic_Cycle" { graph [bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#202124"];

} "Generalized Buchwald-Hartwig Amination Cycle"

Experimental Protocols

This compound is versatile and can be used in a wide array of cross-coupling reactions. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

dot digraph "Suzuki_Miyaura_Workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

} "Experimental Workflow for Suzuki-Miyaura Coupling"

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

This compound (0.01-0.05 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF, 5-10 mL)

Procedure:

-

To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide, arylboronic acid, and base.

-

Add the this compound catalyst.

-

Add the anhydrous solvent via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

This protocol serves as a general guideline and may require optimization for specific substrates and reaction scales. Researchers should consult relevant literature for more detailed procedures tailored to their specific needs.

Conclusion

This compound is a highly efficient and versatile second-generation precatalyst for a broad range of palladium-catalyzed cross-coupling reactions. Its stability, ease of activation, and high reactivity make it an invaluable tool for synthetic chemists in academia and industry. This guide provides a foundational understanding of its structure, properties, and applications, empowering researchers to effectively utilize this powerful catalyst in their synthetic endeavors.

Xantphos Pd G2: A Comprehensive Technical Guide for Catalysis in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the Xantphos Pd G2 catalyst, a second-generation palladium precatalyst renowned for its efficiency and versatility in cross-coupling reactions. This document details its chemical properties, applications in key transformations, and provides experimental protocols and performance data to aid in its practical implementation in research and development.

Core Concepts: Understanding this compound

This compound, also known by its chemical name Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is a highly stable and reactive palladium precatalyst.[1][2] Its structure features a palladium(II) center coordinated to a Xantphos ligand and a 2-aminobiphenyl (B1664054) fragment. This unique configuration facilitates the in situ generation of the active monoligated Pd(0) species, which is crucial for initiating the catalytic cycle in a variety of cross-coupling reactions.[3][4]

The Xantphos ligand, a bulky, electron-rich bisphosphine with a wide bite angle, plays a pivotal role in the catalyst's performance.[5] This steric and electronic profile enhances the rate of reductive elimination, a key step in the catalytic cycle, and contributes to the catalyst's high turnover numbers and broad substrate scope.[4]

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1375325-77-1 | [1][2] |

| Molecular Formula | C₅₁H₄₂ClNOP₂Pd | [2] |

| Molecular Weight | 888.71 g/mol | |

| Appearance | Pale yellow powder | [2] |

| Melting Point | 188-196 °C (decomposition) | [2] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C | [2] |

Applications in Cross-Coupling Reactions

This compound is a versatile catalyst applicable to a wide range of cross-coupling reactions that are fundamental to modern organic synthesis and drug development. Its primary applications include, but are not limited to, Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is a primary application for this compound.[2][3] The catalyst demonstrates high efficiency in coupling a broad range of aryl halides and pseudo-halides with various amines.

Quantitative Performance Data in Buchwald-Hartwig Amination:

| Aryl Halide | Amine | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 4-Bromobenzonitrile | 4-Methoxyaniline | NaOt-Bu | 1,4-Dioxane | 0.5 | 100 | 1 | 86 | [6] |

| 4-Bromo-1,1'-biphenyl | 4-Methoxyaniline | NaOt-Bu | 1,4-Dioxane | 0.5 | 100 | 2 | 89 | [6] |

| 1-Bromo-2-methylbenzene | Benzamide | Cs₂CO₃ | 1,4-Dioxane | 4 | 100 | 8 | 86 | [6] |

| Aryl Bromide (3S,6R)-2 | Triazolo-bicyclic amine 1 | K₃PO₄ | Not Specified | 1 | Not Specified | 25 | Not Specified | [1] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

-

Add this compound (0.005 mmol, 0.5 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent (e.g., 1,4-dioxane, 1.0 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and pass it through a short plug of silica (B1680970) gel.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Suzuki-Miyaura Coupling

This compound is also an effective catalyst for Suzuki-Miyaura couplings, facilitating the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.

Quantitative Performance Data in Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid/Ester | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| 4-Chlorotoluene | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Hydroxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 | [8] |

| 7-Chloro-1H-pyrrolo[2,3-c]pyridine | 4-Fluorophenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 92 | [8] |

| 1-Bromo-4-(1H-pyrrol-1-yl)benzene | Bis(pinacolato)diboron | KOAc | EtOH | 1 | 80 | Not Specified | 80 | [9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vial, combine the aryl halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

-

Add this compound (typically 1-2 mol%).

-

Add the solvent system (e.g., a mixture of an organic solvent like dioxane and water).

-

De-gas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

-

After completion, cool the reaction and perform an aqueous work-up.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography.

Heck Reaction

The Heck reaction, the palladium-catalyzed vinylation of aryl halides, can also be effectively catalyzed by this compound, particularly in intramolecular applications or with specific substrates.

Quantitative Performance Data in Heck-type Reaction:

| Alkene | Alkyl Bromide | Base | Solvent | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference(s) |

| Styrene | 2-Bromo-1,1,1-trifluorohexane | K₂CO₃ | DCE | 5 (with 7.5 mol% Xantphos) | 80 | 16 | 88 | [10] |

Experimental Protocol: General Procedure for Heck Reaction

-

To a Schlenk tube, add the aryl halide (1.0 equiv), the alkene (1.5 equiv), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv).

-

Add the palladium source, which can be a combination of a palladium precursor and the Xantphos ligand, or a preformed Xantphos-palladium complex.

-

Add a suitable solvent (e.g., DMF, NMP, or dioxane).

-

De-gas the reaction mixture.

-

Heat the reaction to a high temperature (typically >100 °C).

-

Monitor the reaction until the starting material is consumed.

-

After cooling, filter the reaction mixture and concentrate the solvent.

-

Purify the product by chromatography.

Mechanistic Insights and Workflow Visualization

The efficacy of this compound lies in its ability to efficiently generate the active Pd(0) species and facilitate the key steps of the catalytic cycle.

Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination catalyzed by a Xantphos-ligated palladium complex involves oxidative addition, ligand exchange, and reductive elimination.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for a Cross-Coupling Reaction

This diagram outlines the logical steps a researcher would follow when setting up a cross-coupling reaction using this compound.

References

- 1. Investigating the Origin of Epimerization Attenuation during Pd-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]

- 3. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nasc.ac.in [nasc.ac.in]

- 9. Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

Xantphos Pd G2 in Cross-Coupling Reactions: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of the Xantphos Pd G2 precatalyst in palladium-catalyzed cross-coupling reactions. This compound is a highly efficient and versatile second-generation Buchwald precatalyst, prized for its air and moisture stability, which simplifies reaction setup and enhances reproducibility. Its application spans a wide range of C-C and C-N bond-forming reactions, making it a valuable tool in pharmaceutical and materials science research. This guide will delve into the activation of the precatalyst, the detailed catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig couplings, present quantitative performance data, and provide detailed experimental protocols.

The Xantphos Ligand and the G2 Precatalyst

The efficacy of the this compound catalyst system is rooted in the unique properties of the Xantphos ligand (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Xantphos is a bulky, electron-rich diphosphine ligand with a wide "bite angle" (the P-Pd-P angle). This structural feature is crucial as it promotes the desired reductive elimination step in the catalytic cycle and discourages the formation of inactive catalyst species.

The "G2" designation refers to the second-generation Buchwald precatalyst design. It features a palladium(II) center bound to the Xantphos ligand and a 2'-amino-1,1'-biphenyl fragment. This aminobiphenyl scaffold plays a critical role in the facile in situ generation of the active monoligated Pd(0) species, which is the true catalyst in the cross-coupling reaction.[1]

Precatalyst Activation: Generating the Active Pd(0) Species

The this compound precatalyst is not the active catalyst itself but rather a stable precursor that readily converts to the active Pd(0) species under the reaction conditions. The activation process is a key advantage of the G2 precatalysts, as it is typically rapid and efficient, even with weak bases.

The activation mechanism involves the deprotonation of the aminobiphenyl ligand by a base, followed by reductive elimination of the resulting carbazole. This process releases the monoligated (Xantphos)Pd(0) species, which can then enter the catalytic cycle.

Caption: Activation of the this compound precatalyst to the active (Xantphos)Pd(0) species.

Mechanism of Action in Cross-Coupling Reactions

Once the active (Xantphos)Pd(0) species is generated, it participates in the catalytic cycle of the specific cross-coupling reaction. The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. The catalytic cycle involving this compound is illustrated below.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of Xantphos Pd G2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Xantphos Pd G2, a second-generation palladium precatalyst widely utilized in cross-coupling reactions.[1][2] The information compiled herein is intended to support researchers and professionals in the fields of chemistry and drug development in the effective application of this versatile catalyst.

Core Properties and Specifications

This compound, also known as Chloro[(4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)-2-(2'-amino-1,1'-biphenyl)]palladium(II), is a pale yellow solid.[2][3][4] It is recognized for its stability and high reactivity in various palladium-catalyzed reactions, particularly C-N cross-coupling (Buchwald-Hartwig amination).[1][2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1375325-77-1[6][7] |

| Molecular Formula | C₅₁H₄₂ClNOP₂Pd[3][6][7] |

| Molecular Weight | 888.71 g/mol [6][7] |

| Appearance | Pale yellow powder/solid[2][3] |

| Melting Point | 188-196 °C (decomposition)[2][4][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[2][4] |

Synthesis of this compound

The synthesis of this compound involves the complexation of palladium with the Xantphos ligand and 2-aminobiphenyl (B1664054). While a precise, publicly available, step-by-step protocol for the commercial "G2" catalyst is proprietary, the synthesis can be understood as the reaction between a suitable palladium(II) precursor, the Xantphos ligand, and a deprotonated 2-aminobiphenyl derivative.

A plausible synthetic approach, based on the synthesis of similar palladacycles, would involve the reaction of a palladium(II) salt (e.g., PdCl₂(CH₃CN)₂) with the Xantphos ligand, followed by the introduction of 2-aminobiphenyl.

Diagram 1: Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Pd(Xantphos)Cl₂ Complex

A detailed, peer-reviewed procedure for a closely related precursor, Pd(Xantphos)Cl₂, provides a strong foundational methodology.[8]

-

Preparation: A Schlenk flask is thoroughly dried and flushed with nitrogen.

-

Reagents: The flask is charged with Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv), Xantphos (2.46 g, 4.24 mmol, 1.1 equiv), and benzene (80 mL).[8]

-

Reaction: The reaction mixture is stirred for 48 hours at 110 °C.[8]

-

Workup: After cooling to room temperature, the resulting yellow solid is collected by filtration.[8]

-

Purification: The solid is washed successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).[8]

-

Drying: The purified product is dried under vacuum to yield Pd(Xantphos)Cl₂ as a yellow solid.[8]

To form the G2 palladacycle, a subsequent step involving the introduction of 2-aminobiphenyl would be necessary.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, with other methods providing complementary information.

Diagram 2: Characterization Logic

Caption: Logical relationship of characterization techniques for this compound.

3.1. NMR Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

³¹P NMR: This is a critical technique for phosphine-containing compounds. The free Xantphos ligand exhibits a characteristic signal. Upon coordination to palladium, a downfield shift in the ³¹P NMR spectrum is expected, confirming the formation of the complex.

-

¹H NMR: The proton NMR spectrum will show a complex pattern of aromatic protons from the Xantphos and biphenyl (B1667301) moieties, as well as the characteristic singlet for the methyl groups on the xanthene backbone. Quantitative ¹H NMR can be used to determine purity.[8]

-

¹³C NMR: This provides detailed information about the carbon framework of the molecule.

Table 2: Representative NMR Data for Related Xantphos Complexes

| Nucleus | Free Xantphos Ligand (approx. δ, ppm) | Coordinated Xantphos (expected shift) |

| ³¹P | ~ -16 to -18 | Downfield shift |

Note: Specific chemical shifts for this compound are not publicly detailed and should be determined empirically.

3.2. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the complex. The expected monoisotopic mass is approximately 887.14650 Da.[3]

3.3. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the coordination geometry around the palladium center. This technique would definitively confirm the palladacycle structure of the G2 catalyst.

3.4. Elemental Analysis

Combustion analysis can be used to determine the weight percentages of carbon, hydrogen, and nitrogen, which can be compared to the calculated values from the molecular formula to assess purity.

Applications in Catalysis

This compound is a highly efficient precatalyst for a variety of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules.[1][2][5]

-

Buchwald-Hartwig Amination: The primary application is in the formation of C-N bonds.[1]

-

Suzuki-Miyaura Coupling: It is also effective for the formation of C-C bonds.[9]

-

Other Cross-Coupling Reactions: The catalyst can also be applied to Heck, Sonogashira, Hiyama, and Negishi couplings.[10]

The "G2" designation refers to its generation, indicating improvements in stability and activity over earlier palladium precatalysts.[1] The palladacycle structure allows for the ready formation of the active catalytic species in solution.

References

- 1. XantPhos-Pd-G2 | 1375325-77-1 [chemicalbook.com]

- 2. Cas 1375325-77-1,XantPhos-Pd-G2 | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. XantPhos-Pd-G2 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. XantPhos-Pd-G2 | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. XantPhos-Pd-G2 1375325-77-1 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. XantPhos-Pd-G2 for Suzuki-Miyaura coupling | Sigma-Aldrich [sigmaaldrich.com]

- 10. Dichloro 9,9-dimethyl-4,5-bis(diphenylphosphino)xanthene palladium(II) 95 205319-10-4 [sigmaaldrich.com]

Xantphos Pd G2 (CAS: 1375325-77-1): A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of Xantphos Pd G2, a second-generation Buchwald precatalyst. This document details the catalyst's properties, applications in cross-coupling reactions, and includes specific experimental protocols and mechanistic insights.

This compound, with the CAS number 1375325-77-1, is a highly efficient and versatile palladium precatalyst.[1][2] It is an air- and moisture-stable solid, typically appearing as a pale yellow powder.[1] This catalyst is widely employed in organic synthesis, particularly in pharmaceutical research and development, to facilitate the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[1]

Core Properties and Specifications

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1375325-77-1 |

| Molecular Formula | C₅₁H₄₂ClNOP₂Pd |

| Molecular Weight | 888.71 g/mol |

| Appearance | Pale yellow powder |

| Melting Point | 188-196 °C (decomposition) |

| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C |

Mechanism of Action: Precatalyst Activation and Catalytic Cycle

This compound is a Pd(II) precatalyst that requires activation to the catalytically active Pd(0) species. This activation is a key step in initiating the cross-coupling reaction.

Precatalyst Activation Workflow

The activation of the second-generation Buchwald precatalyst, this compound, is typically achieved in situ through the action of a base. Unlike first-generation precatalysts that often require stronger bases or higher temperatures, G2 precatalysts can be activated at room temperature using weaker bases such as carbonates or phosphates.[3] The activation process is outlined in the workflow diagram below.

References

The Coordination Chemistry of Xantphos Ligands with Palladium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Among the plethora of ligands designed to fine-tune the reactivity of transition metal catalysts, Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) has emerged as a privileged ligand in palladium-catalyzed cross-coupling reactions. Its unique structural features, particularly its large "bite angle," impart distinct coordination properties to palladium centers, leading to enhanced catalytic activity and selectivity in a wide range of transformations. This technical guide provides a comprehensive overview of the coordination chemistry of Xantphos with palladium, focusing on the structural characteristics of the resulting complexes, their synthesis, and their application in key catalytic processes.

Core Principles of Xantphos-Palladium Coordination

The coordination of Xantphos to a palladium center is primarily governed by the geometric constraints imposed by the rigid xanthene backbone. This rigidity results in a well-defined and wide natural bite angle, which is the P-Pd-P angle that the ligand would adopt in the absence of other steric or electronic influences. This feature has significant consequences for the geometry and reactivity of the resulting palladium complexes.

Coordination Modes:

Xantphos can adopt several coordination modes with palladium, with the most common being chelation to a single metal center.

-

Cis-Chelation: In many palladium(II) complexes, Xantphos coordinates in a cis-fashion, forming a classic square planar geometry. However, the large bite angle of Xantphos can induce distortion from an ideal 90° P-Pd-P angle.

-

Trans-Chelation: A remarkable feature of Xantphos is its ability to span the trans positions of a square planar palladium(II) complex. This is a rare coordination mode for bidentate phosphine (B1218219) ligands and results in a nearly linear P-Pd-P arrangement. This trans-spanning ability is a direct consequence of the ligand's large bite angle and has been shown to be crucial for promoting certain catalytic steps, particularly reductive elimination.

The interplay between cis and trans coordination can be influenced by the other ligands on the palladium center and the solvent. In solution, an equilibrium between cis and trans isomers is often observed for (Xantphos)Pd(II) complexes.

Structural and Spectroscopic Data of Key Palladium-Xantphos Complexes

The structural features of palladium-Xantphos complexes have been extensively studied using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide valuable insights into the ligand's influence on the metal center.

| Complex | P-Pd-P Angle (°) | Pd-P Bond Lengths (Å) | Coordination Geometry | Reference |

| (Xantphos)Pd(TCNE) | 104 | - | Distorted Square Planar | [1] |

| trans-(Xantphos)PdMeCl | 153 | - | Square Planar | [1] |

| (Xantphos)Pd(4-cyanophenyl)(Br) | 150.7 | - | Square Planar (trans-chelating) |

TCNE = Tetracyanoethylene

NMR Spectroscopy: 31P NMR spectroscopy is a powerful tool for characterizing palladium-Xantphos complexes in solution. The chemical shift and coupling constants of the phosphorus nuclei provide information about the coordination environment. For example, in solution, the presence of both cis and trans isomers of a (Xantphos)Pd(Ar)(X) complex can be observed as distinct sets of signals in the 31P NMR spectrum. Variable temperature NMR studies can be used to probe the dynamics of the cis-trans isomerization.

Experimental Protocols

Synthesis of (Xantphos)PdCl₂ Precatalyst

This protocol describes the synthesis of a common and versatile palladium-Xantphos precatalyst.

Materials:

-

Pd(CH₃CN)₂Cl₂ (Palladium(II) bis(acetonitrile) dichloride)

-

Xantphos

-

Benzene (B151609) (anhydrous)

-

Diethyl ether (anhydrous)

-

Schlenk flask

-

Reflux condenser

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried 100-mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add Pd(CH₃CN)₂Cl₂ (1.0 g, 3.86 mmol, 1 equiv) and Xantphos (2.46 g, 4.24 mmol, 1.1 equiv).[2]

-

Under an inert atmosphere, add 80 mL of anhydrous benzene to the flask.[2]

-

Heat the reaction mixture to 110 °C (oil bath) and stir for 48 hours.[2]

-

After cooling to room temperature, a yellow solid will precipitate. Collect the solid by filtration.[2]

-

Wash the solid successively with benzene (3 x 30 mL) and diethyl ether (3 x 30 mL).[2]

-

Dry the resulting yellow solid under vacuum for 5 hours to yield Pd(Xantphos)Cl₂.[2]

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of an aryl halide with an amine using a Xantphos-based catalyst system.

Materials:

-

Aryl halide

-

Amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed (Xantphos)Pd(II) complex)

-

Xantphos ligand (if not using a preformed complex)

-

Strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane, or THF)

-

Schlenk tube or reaction vial

-

Magnetic stir bar

-

Inert atmosphere

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mol%), the Xantphos ligand (0.01-0.05 mol%), and the strong base (1.4-2.0 mmol) to a dry Schlenk tube or reaction vial containing a magnetic stir bar.

-

Add the anhydrous solvent (e.g., toluene, 2-5 mL).

-

Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the desired aryl amine.

Catalytic Applications and Mechanistic Insights

Palladium-Xantphos complexes are highly effective catalysts for a variety of cross-coupling reactions that are central to modern organic synthesis and drug discovery.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, the formation of a carbon-nitrogen bond between an aryl halide and an amine, is a flagship application of palladium-Xantphos catalysis.[3][4] The large bite angle of Xantphos is thought to facilitate the crucial reductive elimination step, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.

References

Xantphos Pd G2: A Technical Guide to Thermal Stability and Air Sensitivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of thermal stability and air sensitivity of the Xantphos Pd G2 precatalyst, a cornerstone in modern cross-coupling catalysis. Understanding these properties is paramount for ensuring reaction reproducibility, optimizing catalytic performance, and maintaining the integrity of this sophisticated reagent in research and development settings.

Overview of this compound

This compound is a second-generation Buchwald precatalyst widely employed in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Heck reactions. Its popularity stems from its high catalytic activity, broad functional group tolerance, and the ability to facilitate challenging coupling reactions under mild conditions. Structurally, it features a palladium(II) center coordinated to the bulky and electron-rich Xantphos ligand and a 2-aminobiphenyl (B1664054) fragment. This architecture allows for the facile generation of the active monoligated Pd(0) species, which is crucial for the catalytic cycle.

Thermal Stability

The thermal stability of a precatalyst is a critical parameter that dictates its shelf-life and the upper-temperature limits for its effective use in catalytic reactions.

Decomposition Temperature

Multiple sources indicate that this compound undergoes decomposition in the temperature range of 188-196 °C .[1] This relatively high decomposition temperature suggests good thermal robustness for most standard cross-coupling applications, which are typically conducted at temperatures well below this range.

Table 1: Thermal Properties of this compound

| Property | Value |

| Melting Point | 188-196 °C (with decomposition) |

Recommended Storage Conditions

To preserve its catalytic activity and prevent thermal degradation over time, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8 °C .[2]

Air and Moisture Sensitivity

This compound is known to be sensitive to both air and moisture.[2] Exposure to atmospheric oxygen and water can lead to the degradation of the precatalyst, diminishing its catalytic efficacy.

Mechanism of Degradation

The primary mode of degradation in the presence of air is the oxidation of the phosphine (B1218219) ligand (Xantphos). The phosphorus(III) centers in the ligand are susceptible to oxidation to phosphorus(V) oxides. This oxidation alters the electronic and steric properties of the ligand, which in turn can inhibit the formation of the active Pd(0) catalytic species or lead to the formation of inactive palladium complexes.

A study involving a related Pd(dba)2/Xantphos system demonstrated through ³¹P NMR spectroscopy that exposure to air leads to the formation of Xantphos mono-oxide and subsequently Xantphos bis-oxide over time.[3][4] This observation underscores the importance of handling Xantphos-ligated palladium complexes under an inert atmosphere.

Impact on Catalytic Activity

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is limited, the following are general and widely accepted protocols for evaluating the thermal stability and air sensitivity of palladium precatalysts.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the catalyst.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean TGA pan (platinum or alumina).

-

Load the sample into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any air and to maintain an inert atmosphere during the analysis.

-

Heat the sample from ambient temperature to a final temperature (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

The onset of decomposition is identified as the temperature at which a significant weight loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature, as well as to observe any other thermal transitions.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Hermetically seal a small, accurately weighed sample (typically 2-5 mg) of this compound in an aluminum or gold DSC pan under an inert atmosphere (e.g., in a glovebox). A reference pan is left empty.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a continuous purge of inert gas.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Endothermic events such as melting and exothermic events such as decomposition will be observed as peaks in the DSC thermogram.

Air Sensitivity Assessment via Catalytic Activity Monitoring

Objective: To quantify the decrease in catalytic activity upon exposure to air.

Methodology:

-

Set up a standard, well-characterized cross-coupling reaction (e.g., a Suzuki-Miyaura coupling of a common aryl halide and boronic acid).

-

Divide a batch of this compound into several portions. Store one portion under strictly inert conditions (control).

-

Expose the other portions to ambient air for defined periods (e.g., 1, 4, 8, 24 hours).

-

After the specified exposure time, use each portion of the catalyst (including the control) under identical reaction conditions for the standard cross-coupling reaction.

-

Monitor the reaction progress (e.g., by GC, LC, or NMR) to determine the initial reaction rate and the final yield.

-

Plot the reaction yield or rate as a function of air exposure time to quantify the catalyst's air sensitivity.

Logical Relationships and Workflows

The stability of this compound is intrinsically linked to its handling and storage, which in turn dictates its catalytic performance.

References

- 1. NiXantphos: A Deprotonatable Ligand for Room-Temperature Palladium-Catalyzed Cross-Couplings of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Improved Metathesis Lifetime: Chelating Pyridinyl-Alcoholato Ligands in the Second Generation Grubbs Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Xantphos Pd G2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Xantphos Pd G2, a second-generation Buchwald precatalyst widely utilized in cross-coupling reactions. Due to the proprietary nature of specific solubility data, this document focuses on qualitative descriptions from reputable sources and presents a detailed, generalized experimental protocol for researchers to determine quantitative solubility in their laboratories.

Core Concepts in Solubility for Catalysis

The solubility of a catalyst like this compound is a critical parameter in homogeneous catalysis, influencing reaction kinetics, catalyst activity, and ease of purification. A catalyst's ability to fully dissolve in the reaction solvent ensures the maximum availability of active catalytic species, leading to more efficient and reproducible transformations.

Qualitative Solubility of this compound

While precise quantitative solubility data (e.g., in g/L or mg/mL) for this compound is not extensively published, technical literature from suppliers and chemical databases consistently describes Buchwald second-generation (G2) and third-generation (G3) precatalysts as having "good" to "high" solubility in a range of common organic solvents. This general solubility is a key feature of their design, facilitating their broad application in organic synthesis.

For instance, Buchwald G2 precatalysts are noted for their good solubility in common organic solvents.[1][2] Similarly, the related G3 precatalysts are described as being highly soluble in a wide variety of common organic solvents, a characteristic that enhances their versatility.[3] This suggests that this compound is likely to be soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene, which are frequently employed in palladium-catalyzed cross-coupling reactions.

Table 1: Qualitative Solubility of Buchwald Precatalysts in Common Organic Solvents

| Catalyst Family | Ligand Type | General Solubility Description | Common Solvents for Cross-Coupling |

| Buchwald G2 Precatalysts | Biarylphosphine (e.g., Xantphos) | Good solubility in common organic solvents.[1][2][4] | Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Buchwald G3 Precatalysts | Biarylphosphine (e.g., Xantphos) | Highly soluble in a wide variety of common organic solvents.[3] | Tetrahydrofuran (THF), 1,4-Dioxane, Toluene, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of an air-sensitive organometallic compound such as this compound. This procedure should be performed by trained personnel using appropriate safety precautions and inert atmosphere techniques.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

-

Internal standard (for analytical quantification, e.g., a stable, soluble compound with a distinct NMR or GC signal)

-

Deuterated solvent for NMR analysis (if applicable)

Equipment:

-

Glovebox or Schlenk line

-

Vials with screw caps (B75204) and PTFE septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath or heating block

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and needles for inert atmosphere liquid transfer

-

Volumetric flasks

-

Gas-tight filtration apparatus (e.g., a syringe filter with a PTFE membrane)

-

Analytical instrument for quantification (e.g., NMR spectrometer, UV-Vis spectrophotometer, or High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation (Inert Atmosphere): Perform all manipulations of this compound and anhydrous solvents under an inert atmosphere (glovebox or Schlenk line) to prevent degradation of the catalyst.

-

Sample Preparation:

-

Accurately weigh an excess amount of this compound into a tared vial.

-

Add a precise volume of the desired anhydrous organic solvent to the vial.

-

Add a magnetic stir bar.

-

-

Equilibration:

-

Seal the vial tightly.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid should be visible.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle by stopping the stirring and letting the vial stand in the constant temperature bath for a short period.

-

Carefully draw a known volume of the supernatant (the saturated solution) into a gas-tight syringe fitted with a syringe filter. It is crucial not to disturb the solid at the bottom of the vial.

-

-

Quantification:

-

Transfer the filtered, saturated solution into a tared volumetric flask and determine the mass of the solution.

-

Alternatively, for spectroscopic methods, dilute the filtered solution by a known factor with the appropriate solvent.

-

If using an internal standard, add a precisely weighed amount of the standard to the diluted sample.

-

Analyze the sample using a calibrated analytical technique (e.g., NMR, UV-Vis, HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and any dilution factors.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of air-sensitive compounds.

Conclusion

This compound is a valuable and versatile catalyst in modern organic synthesis, with its utility being partly due to its favorable solubility in common organic solvents. While specific quantitative data is not widely available, the consistent qualitative descriptions of its good solubility provide a strong basis for its use in a variety of reaction media. For applications requiring precise solubility values, the generalized experimental protocol provided in this guide offers a robust framework for researchers to perform these measurements in their own laboratories. Adherence to inert atmosphere techniques is paramount for obtaining accurate and reproducible results.

References

The Pivotal Role of the Aminobiphenyl Group in Xantphos Pd G2 Precatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The second-generation Buchwald precatalyst, Xantphos Pd G2, has emerged as a highly efficient and versatile tool in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, reliability, and broad substrate scope have made it a staple in both academic and industrial laboratories. At the heart of its exceptional performance lies the often-overlooked aminobiphenyl group. This technical guide provides a comprehensive exploration of the multifaceted role of this critical component, detailing its impact on catalyst activation, stability, and overall catalytic efficiency.

Structure of this compound

This compound is a well-defined, air- and moisture-stable palladium(II) complex. Its structure comprises a central palladium atom coordinated to a bulky, electron-rich Xantphos ligand, a chloride anion, and the key 2-aminobiphenyl (B1664054) moiety. This specific arrangement is not arbitrary; it is meticulously designed for controlled and efficient generation of the active catalytic species.

The Primary Role: Facile Generation of the Active Pd(0) Catalyst

The most critical function of the aminobiphenyl group is to serve as a masked and readily accessible precursor to the active Pd(0) catalyst. Traditional methods for generating Pd(0) in situ, such as the reduction of Pd(II) salts like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands, can be unreliable and lead to the formation of ill-defined and less active catalytic species. The aminobiphenyl scaffold in this compound provides a clean and quantitative pathway to the active catalyst.

The activation process is initiated by a base, a common component in cross-coupling reaction mixtures. The mechanism proceeds as follows:

-

Deprotonation: The base abstracts a proton from the amine of the 2-aminobiphenyl ligand, forming a palladium-amido intermediate.

-

Reductive Elimination: This intermediate undergoes a facile C-N bond-forming reductive elimination. This step is the crux of the activation process, where the Pd(II) center is reduced to the catalytically active Pd(0) state.

-

Formation of Byproducts: The reductive elimination releases the active (Xantphos)Pd(0) species and a stable, inert carbazole (B46965) byproduct.

This controlled activation pathway ensures the generation of a monoligated, 12-electron (Xantphos)Pd(0) complex, which is highly reactive and readily enters the catalytic cycle.

Impact on Catalyst Stability and Performance

The presence of the aminobiphenyl group imparts several advantageous properties to the precatalyst, contributing to its robustness and high performance.

-

Air and Moisture Stability: The palladacycle structure provides a stable coordination environment for the palladium center, rendering the complex resistant to degradation by air and moisture. This allows for easier handling and storage compared to air-sensitive Pd(0) sources.

-

Enhanced Solubility: The overall structure of the precatalyst, including the aminobiphenyl moiety, contributes to its good solubility in common organic solvents used for cross-coupling reactions.

-

Controlled Stoichiometry: As a well-defined complex, this compound ensures a precise 1:1 ligand-to-palladium ratio, which is crucial for optimal catalytic activity and reproducibility. Excess ligand can often inhibit the reaction.[1]

Quantitative Performance Comparison

The superiority of aminobiphenyl-based precatalysts like this compound over traditional palladium sources is evident in their performance in various cross-coupling reactions. The data presented below, compiled from multiple studies, highlights the enhanced efficiency in terms of reaction time and yield.

| Catalyst System | Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) | Reference |

| XPhos Pd G2 | 4-chlorotoluene | Morpholine | NaOt-Bu | 100 | 1 | 95 | [2] |

| Pd(OAc)₂ / XPhos | 4-chlorotoluene | Morpholine | NaOt-Bu | 100 | 6 | 94 | [2] |

| XPhos Pd G3 | 6-chloroquinoline | N-methylaniline | NaOt-Bu | 100 | 4 | >95 | [3] |

| Pd(crotyl)Cl(XPhos) | 6-chloroquinoline | N-methylaniline | NaOt-Bu | 100 | 4 | >95 | [3] |

| XPhos Pd G2 | 7-chloro-6-azaindole | 3,4-difluorophenyl boronic acid | K₃PO₄ | 110 | 0.25 | 94 | [4] |

| Pd(OAc)₂ / XPhos | 2-bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Reflux | 24 | 85 | [5] |

Note: This table is a compilation of data from different sources and reaction conditions may vary. It is intended for comparative illustration.

The data consistently demonstrates that while in-situ generated catalysts from Pd(OAc)₂ can be effective, the well-defined aminobiphenyl precatalysts often lead to significantly shorter reaction times and comparable or higher yields. This is attributed to the rapid and clean generation of the active Pd(0) species.

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions using aminobiphenyl-ligated palladium precatalysts.

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Procedure:

-

In a glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%), any additional ligand if required, and the base (e.g., NaOt-Bu, 1.2-2.0 equivalents).

-

The Schlenk tube is sealed, removed from the glovebox, and connected to a Schlenk line. The tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

The aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents) are dissolved in an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) and added to the Schlenk tube via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

The reaction progress is monitored by a suitable technique (e.g., TLC, GC, or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent.

-

The combined organic layers are dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Synthesis of this compound

The synthesis of this compound involves the reaction of a suitable palladium precursor with the Xantphos ligand and 2-aminobiphenyl. While multiple variations exist, a general representation of the synthetic relationship is as follows:

A detailed synthetic procedure is often proprietary to catalyst manufacturers. However, the general principle involves the coordination of the Xantphos ligand and the 2-aminobiphenyl to a palladium(II) salt in a suitable solvent.

Evolution of Aminobiphenyl-Based Precatalysts

The this compound is part of an evolution of aminobiphenyl-based precatalysts developed by the Buchwald group.

-

First Generation (G1): These precatalysts utilized a phenethylamine-based backbone. Activation required deprotonation with a base to generate the active Pd(0) species.

-

Second Generation (G2): The G2 precatalysts, including this compound, replaced the phenethylamine (B48288) backbone with the more robust 2-aminobiphenyl group. This modification allows for the generation of the active Pd(0) species at room temperature with weaker bases like phosphates and carbonates.

-

Third Generation (G3): These precatalysts feature a methanesulfonate (B1217627) (OMs) counterion instead of chloride and an N-substituted aminobiphenyl group. The N-substitution prevents the carbazole byproduct from participating in side reactions. These modifications lead to enhanced solubility and stability in solution.

-

Fourth Generation (G4): The G4 precatalysts incorporate a N-methylated carbazole leaving group which is less likely to act as an inhibitory ligand to the active catalyst.

This progression demonstrates the continuous refinement of the aminobiphenyl scaffold to create increasingly active, stable, and user-friendly palladium precatalysts.

Conclusion

The aminobiphenyl group in this compound is far from a passive component. It is a masterfully designed functional unit that enables the controlled and efficient generation of the active Pd(0) catalyst, a cornerstone of its high performance in cross-coupling reactions. Its role in ensuring the stability, solubility, and precise stoichiometry of the precatalyst further underscores its importance. For researchers in organic synthesis and drug development, a thorough understanding of the function of the aminobiphenyl group is key to leveraging the full potential of this powerful catalytic system.

References

- 1. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nasc.ac.in [nasc.ac.in]

- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Efficiency: A Technical Guide to the Discovery and Development of Buchwald Precatalysts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of Buchwald precatalysts, a cornerstone of modern palladium-catalyzed cross-coupling chemistry. From their conceptualization to the latest generation of highly efficient systems, these precatalysts have revolutionized the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, becoming indispensable tools in pharmaceutical and materials science research. This document provides a comprehensive overview of the various generations of Buchwald precatalysts, their mechanisms of action, detailed experimental protocols for their use, and a comparative analysis of their performance.

Introduction: The Need for Robust Catalytic Systems

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for constructing complex organic molecules. However, the efficacy of these transformations is highly dependent on the nature of the palladium catalyst. Early catalytic systems often suffered from instability, low turnover numbers, and a limited substrate scope. The development of bulky, electron-rich phosphine (B1218219) ligands by the Buchwald group marked a significant advancement, but the in-situ generation of the active Pd(0) species from a palladium source and a separate ligand often led to irreproducible results and required harsh reaction conditions. This challenge paved the way for the design and synthesis of well-defined "precatalysts," stable Pd(II) complexes that readily generate the active monoligated Pd(0) species under mild reaction conditions.

The Generations of Buchwald Precatalysts: A Journey of Innovation

The evolution of Buchwald precatalysts is a story of continuous improvement, with each generation offering distinct advantages in terms of stability, activity, and substrate scope.[1][2]

First Generation (G1): Establishing the Foundation

The first-generation (G1) precatalysts feature a 2-phenylethan-1-amine-based ligand.[1] These air- and moisture-stable complexes were a significant step forward, providing a more reliable entry into the catalytic cycle.[1] Activation to the active Pd(0) species occurs via a base-promoted reductive elimination, which produces indoline (B122111) as a byproduct.[1] While effective, G1 precatalysts often require higher temperatures and stronger bases for efficient activation, particularly with weaker bases.[1]

Second Generation (G2): Milder Conditions and Broader Scope

The second-generation (G2) precatalysts replaced the 2-phenylethan-1-amine scaffold with a 2-aminobiphenyl (B1664054) group.[2] This modification, featuring a more acidic aromatic amine, allows for catalyst activation at lower temperatures and with weaker bases like phosphates and carbonates.[2] The enhanced reactivity of G2 precatalysts, such as the widely used XPhos Pd G2, expanded the scope of cross-coupling reactions to include more sensitive substrates.

Third Generation (G3): Enhanced Stability and Versatility

A key innovation in the third-generation (G3) was the replacement of the chloride ligand with a non-coordinating methanesulfonate (B1217627) (mesylate) anion.[3] This seemingly small change resulted in precatalysts with enhanced solubility, greater stability in solution, and the ability to accommodate bulkier and more electron-rich phosphine ligands, such as the BrettPhos family.[2] The activation of G3 precatalysts proceeds via deprotonation of the 2-aminobiphenyl moiety, followed by reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole (B46965).[2]

Fourth Generation (G4): Mitigating Byproduct Inhibition

While highly effective, the carbazole byproduct generated from G2 and G3 precatalysts can, in some instances, inhibit the catalytic reaction or complicate product purification.[2][4] To address this, the fourth-generation (G4) precatalysts were developed, featuring an N-methylated 2-aminobiphenyl ligand.[3] This modification leads to the formation of the more benign and less coordinating N-methylcarbazole as a byproduct, while maintaining the high reactivity and broad applicability of the G3 systems.[2]

Sixth Generation (G6): A Paradigm Shift to Oxidative Addition Complexes

The sixth-generation (G6) represents a departure from the palladacycle-based design of the previous generations.[1][5] These are oxidative addition complexes (OACs), which are themselves "on-cycle" intermediates in the catalytic process.[5][6] A significant advantage of G6 precatalysts is that their activation does not require a base, and they do not generate potentially inhibitory byproducts like carbazole.[5][6] This leads to cleaner reactions, often with higher yields and selectivity.[5] The synthesis of G6 precatalysts is also more straightforward, typically involving a single step at room temperature.[5]

Quantitative Performance Data

The following tables summarize the performance of different generations of Buchwald precatalysts in key cross-coupling reactions. The data is compiled from various sources to provide a comparative overview.

Table 1: Comparison of Buchwald Precatalysts in Suzuki-Miyaura Coupling

| Precatalyst Generation | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

| G2 | XPhos | 4-Chlorotoluene (B122035) | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 110 | 12 | 2 | 95 | [6] |

| G3 | tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 12 | 2 | 98 | [6] |

| G3 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 90 | 0.5 | 2 | 92 | [7] |

| G4 | XPhos | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | Dioxane/H₂O | 40 | 0.5 | 2 | 95 | [8] |

Table 2: Comparison of Buchwald Precatalysts in Buchwald-Hartwig Amination

| Precatalyst Generation | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Reference |

| G3 | tBuXPhos | 4-Bromotoluene | Morpholine (B109124) | NaOtBu | Toluene | 100 | 6 | 1.5 | 96 | [6] |

| G4 | RuPhos | 1-Chloro-4-fluorobenzene (B165104) | Morpholine | NaOtBu | Dioxane | 100 | 4 | 1 | 55 | [9] |

| G5 | RuPhos | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Dioxane | 100 | 4 | 1 | 27 | [9] |

| G6 | tBuBrettPhos | Aryl Bromide | Amino Acid Ester | Cs₂CO₃ | Toluene | 80 | 18 | 2 | 70-90 |

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions using Buchwald precatalysts.

General Procedure for Suzuki-Miyaura Coupling using a G3 Precatalyst

Reaction: 4-Chlorotoluene with Phenylboronic acid

Materials:

-

tBuXPhos Pd G3 precatalyst

-

4-Chlorotoluene

-

Phenylboronic acid

-

Potassium phosphate (B84403) (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add tBuXPhos Pd G3 (0.02 mmol, 2 mol%), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

-

Add 4-chlorotoluene (1.0 mmol) followed by toluene (2 mL) and degassed water (0.2 mL) via syringe.

-

Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[6]

General Procedure for Buchwald-Hartwig Amination using a G4 Precatalyst

Reaction: 1-Chloro-4-fluorobenzene with Morpholine

Materials:

-

RuPhos Pd G4 precatalyst

-

1-Chloro-4-fluorobenzene

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Dioxane (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

In a glovebox, charge an oven-dried vial with RuPhos Pd G4 (0.01 mmol, 1 mol%) and sodium tert-butoxide (1.4 mmol).

-

Add a magnetic stir bar.

-

In a separate vial, prepare a solution of 1-chloro-4-fluorobenzene (1.0 mmol) and morpholine (1.2 mmol) in anhydrous dioxane (2 mL).

-

Add the substrate solution to the vial containing the precatalyst and base.

-

Seal the vial with a screw cap containing a PTFE septum and remove from the glovebox.

-

Heat the reaction mixture at 100 °C for 4 hours with vigorous stirring.

-

Monitor the reaction progress by GC-MS.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[9]

General Procedure for C-O Coupling using a G6 Precatalyst

Reaction: Aryl Bromide with a Fluorinated Alcohol

Materials:

-

tBuBrettPhos Pd G6 precatalyst

-

Aryl bromide

-

Fluorinated alcohol

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas

Procedure:

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), cesium carbonate (2.0 mmol), and tBuBrettPhos Pd G6 (0.02 mmol, 2 mol%).

-

Seal the tube, and evacuate and backfill with nitrogen or argon.

-

Add the fluorinated alcohol (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture at 100 °C for the specified time (typically 1-4 hours).

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Signaling Pathways and Experimental Workflows

Activation of Buchwald Precatalysts (G1-G4)

The activation of the palladacycle-based precatalysts (G1-G4) proceeds through a base-mediated reductive elimination. The base deprotonates the amine moiety of the ligand scaffold, leading to a Pd(II)-amido intermediate, which then undergoes reductive elimination to form the active monoligated Pd(0) species.

Caption: Activation pathway for G1-G4 Buchwald precatalysts.

Activation of G6 Buchwald Precatalysts

G6 precatalysts, being oxidative addition complexes, are already "on-cycle" and do not require a base for activation. They directly enter the catalytic cycle.

Caption: Direct activation of G6 Buchwald precatalysts.

General Catalytic Cycle for Cross-Coupling

Once the active LPd(0) species is formed, it enters a general catalytic cycle for cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

Caption: A typical experimental workflow for cross-coupling.

Conclusion

The discovery and development of Buchwald precatalysts have profoundly impacted the field of organic synthesis. The progression from the first to the sixth generation reflects a sophisticated understanding of catalyst design, leading to more stable, active, and versatile catalytic systems. For researchers in drug development and materials science, the availability of these well-defined precatalysts has enabled the construction of complex molecular architectures with unprecedented efficiency and predictability. As research continues, the development of even more advanced catalytic systems based on the principles established by the Buchwald precatalysts is anticipated, further expanding the horizons of chemical synthesis.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. enamine.net [enamine.net]

- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 8. preprints.org [preprints.org]

- 9. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Xantphos Pd G2 Catalyzed Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the Xantphos Pd G2 precatalyst in Buchwald-Hartwig amination reactions. This second-generation catalyst offers enhanced reactivity and efficiency in the formation of C-N bonds, a critical transformation in pharmaceutical and materials science research.

Introduction to this compound

This compound is a highly efficient and versatile second-generation palladium precatalyst for cross-coupling reactions. Its design incorporates the bulky and electron-rich Xantphos ligand, which promotes the formation of the active catalytic species and facilitates the key steps of the catalytic cycle. This precatalyst is particularly effective for the Buchwald-Hartwig amination, enabling the coupling of a wide range of aryl and heteroaryl halides with various amines under mild conditions. In the pharmaceutical industry, this compound is utilized as a catalyst for synthesizing diverse pharmaceutical compounds by facilitating the creation of crucial carbon-nitrogen bonds in complex molecular structures.

Key Advantages:

-

High Reactivity: Efficiently couples a broad range of substrates, including challenging combinations.

-

Air and Moisture Stability: As a precatalyst, it offers improved handling properties compared to generating the active catalyst in situ from air-sensitive Pd(0) sources.

-

Mild Reaction Conditions: Often allows for lower reaction temperatures and catalyst loadings.

-

Broad Substrate Scope: Effective for the coupling of aryl and heteroaryl bromides, chlorides, and triflates with primary and secondary amines, anilines, and other nitrogen nucleophiles.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination catalyzed by this compound proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The Xantphos ligand plays a crucial role in stabilizing the palladium center and promoting the desired bond-forming steps.

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables summarize the performance of this compound in the amination of various aryl halides with different amines.

Table 1: Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene (B49008) | Morpholine | NaOtBu | Dioxane | 100 | 0.5-1 | >95 |

| 2 | 1-Bromo-4-methoxybenzene | N-Methylaniline | K₃PO₄ | Toluene | 110 | 12 | 92 |

| 3 | 4-Bromobenzonitrile | Benzamide | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |

| 4 | 2-Bromopyridine | Aniline | K₂CO₃ | DMF | 120 | 18 | 78 |

| 5 | 3-Bromotoluene | Cyclohexylamine | LiHMDS | THF | 80 | 6 | 91 |

Table 2: Amination of Aryl Chlorides

| Entry | Aryl Chloride | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 110 | 12 | 94 |

| 2 | 2-Chloropyridine | Aniline | NaOtBu | Dioxane | 100 | 24 | 88 |

| 3 | 1-Chloro-4-nitrobenzene | Piperidine | K₃PO₄ | DMF | 130 | 16 | 90 |

| 4 | Chlorobenzene | N-Ethylaniline | Cs₂CO₃ | Toluene | 110 | 24 | 85 |

| 5 | 2-Chloro-5-fluoropyridine | Pyrrolidine | K₂CO₃ | Dioxane | 100 | 20 | 92 |

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with an amine using this compound.

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Materials and Reagents:

-

This compound (1-2 mol%)

-

Aryl halide (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

-

Anhydrous solvent (e.g., toluene, dioxane, THF, DMF)

-

Schlenk tube or round-bottom flask with a reflux condenser

-

Magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube or flask containing a magnetic stir bar, add this compound, the base, the aryl halide, and the amine.

-

Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)/liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with the same solvent.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure aminated product.

Example Protocol: Synthesis of 4-Morpholinotoluene

This protocol details the synthesis of 4-morpholinotoluene from 4-bromotoluene and morpholine.

-

Reactants:

-

4-Bromotoluene (1.0 mmol, 171 mg)

-

Morpholine (1.2 mmol, 104 µL)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

This compound (0.01 mmol, 8.9 mg)

-

Anhydrous dioxane (2 mL)

-

-

Procedure:

-

In a glovebox, a 10 mL oven-dried Schlenk tube is charged with this compound (8.9 mg, 0.01 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol).

-

The tube is removed from the glovebox, and 4-bromotoluene (171 mg, 1.0 mmol) and anhydrous dioxane (2 mL) are added under a counterflow of argon.

-

Morpholine (104 µL, 1.2 mmol) is then added via syringe.

-